![molecular formula C13H13F3N4 B2887462 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine CAS No. 2319723-36-7](/img/structure/B2887462.png)
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been thoroughly investigated.
Scientific Research Applications
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies. Preclinical studies have shown that this compound inhibits the growth and proliferation of cancer cells, and it has been shown to be effective in both in vitro and in vivo models. This compound has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Mechanism of Action
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which are involved in immune cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK, ITK, and Tec kinase, which are involved in B-cell signaling and immune cell activation. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth. This compound has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine in lab experiments is its specificity for BTK and other kinases involved in B-cell signaling. This specificity allows researchers to study the effects of BTK inhibition on cancer cells and immune cells without affecting other cellular pathways. However, one limitation of using this compound in lab experiments is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.
Future Directions
There are several future directions for the study of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine and its potential use in cancer treatment. One direction is to investigate the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to study the effects of this compound on different types of cancer, such as solid tumors. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of more effective cancer treatments.
Synthesis Methods
The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine involves several steps, including the preparation of 3-(trifluoromethyl)pyridine, 3-(2-bromoethyl)azetidine, and 3-[(1H-pyrazol-1-yl)methyl]azetidine. The final step involves the coupling of these three compounds to form this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
properties
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-3-1-4-17-12(11)19-7-10(8-19)9-20-6-2-5-18-20/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJBEOKFEIUCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(F)(F)F)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


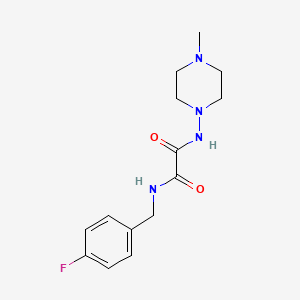

![2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2887383.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)

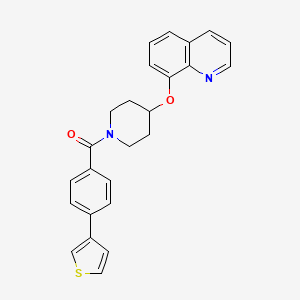
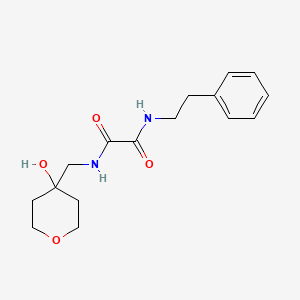
![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)
![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2887393.png)
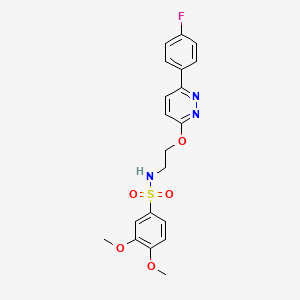
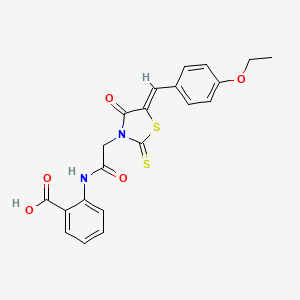
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)